2-Bromo-5-methylbenzo[d]thiazole: A Technical Guide to a Versatile Heterocyclic Building Block
2-Bromo-5-methylbenzo[d]thiazole: A Technical Guide to a Versatile Heterocyclic Building Block
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-5-methylbenzo[d]thiazole (CAS 1093107-11-9), a member of the privileged benzothiazole scaffold class of molecules. Due to the limited publicly available data for this specific isomer, this document establishes a robust, predictive profile by drawing on established principles of heterocyclic chemistry and comparative analysis with its close structural analogs, including its isomer 5-Bromo-2-methylbenzothiazole and the parent 2-Bromobenzothiazole. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its physicochemical properties, spectroscopic characteristics, chemical reactivity, and potential applications, with a focus on leveraging its unique structure for the synthesis of novel compounds in medicinal chemistry and materials science.
Introduction: The Benzothiazole Scaffold
The benzothiazole core, a bicyclic system featuring a benzene ring fused to a thiazole ring, is a cornerstone of modern medicinal chemistry.[1] This rigid, planar scaffold is present in a multitude of biologically active compounds and clinically approved drugs, demonstrating its remarkable versatility and ability to interact with a wide range of biological targets.[2][3] The success of drugs like Riluzole (for amyotrophic lateral sclerosis) and Pramipexole (for Parkinson's disease) underscores the therapeutic importance of this heterocyclic system.[1]
The introduction of halogen substituents, such as bromine, onto the benzothiazole framework is a critical strategy in drug design. Halogens can significantly modulate a molecule's lipophilicity, metabolic stability, and electronic properties, thereby fine-tuning its pharmacokinetic profile and target-binding affinity. 2-Bromo-5-methylbenzo[d]thiazole, with its bromine atom at the electron-deficient C2 position and a methyl group on the benzene ring, represents a synthetically valuable building block poised for diverse functionalization.
Physicochemical and Spectroscopic Profile
While specific experimental data for 2-Bromo-5-methylbenzo[d]thiazole is not extensively documented, its properties can be reliably predicted based on its structural isomers and related compounds.
Predicted Physicochemical Properties
The properties of 2-Bromo-5-methylbenzo[d]thiazole are anticipated to be similar to its well-characterized isomer, 5-Bromo-2-methylbenzothiazole. The primary difference will be in the electronic distribution and reactivity due to the placement of the bromine atom.
| Property | Predicted/Known Value | Source Compound (CAS Number) |
| Molecular Formula | C₈H₆BrNS | - |
| Molecular Weight | 228.11 g/mol | 5-Bromo-2-methylbenzothiazole (63837-11-6)[4] |
| Appearance | White to pale yellow/brown solid | 5-Bromo-2-methylbenzothiazole (63837-11-6)[5], 2-Bromobenzothiazole (2516-40-7)[6] |
| Melting Point (°C) | Predicted: 40-80 | Comparison with 2-Bromobenzothiazole (39-43 °C) and 5-Bromo-2-methylbenzothiazole (75-80 °C)[4] |
| Boiling Point (°C) | >170 °C at reduced pressure | 5-Bromo-2-methylbenzothiazole (170 °C/10 mmHg)[5] |
| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, acetone) | 2-Bromobenzothiazole (2516-40-7)[6] |
Expected Spectroscopic Signature
The structural features of 2-Bromo-5-methylbenzo[d]thiazole would give rise to a distinct spectroscopic fingerprint.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group (a singlet around δ 2.5-2.8 ppm) and three aromatic protons on the benzene ring. The coupling patterns of these aromatic protons would confirm the 5-methyl substitution pattern.
-
¹³C NMR: The carbon NMR would display eight distinct signals. The signal for the C2 carbon, bonded to bromine, would be significantly influenced by the halogen's electronegativity and would be a key identifier to distinguish it from its isomers.
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Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation would likely involve the loss of Br, CH₃, and cleavage of the thiazole ring.
Chemical Reactivity and Synthetic Utility
The synthetic value of 2-Bromo-5-methylbenzo[d]thiazole lies in the differential reactivity of its functional groups. The bromine atom at the C2 position is the primary site for synthetic modification.
Reactivity at the C2-Position
The C2 position of the benzothiazole ring is electron-deficient due to the adjacent electronegative nitrogen and sulfur atoms. This makes the C-Br bond at this position highly susceptible to two major classes of reactions:
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Palladium-Catalyzed Cross-Coupling Reactions: This is arguably the most powerful application of this building block. The C2-Br bond is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds via reactions like Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Negishi (with organozinc reagents), and Buchwald-Hartwig amination (with amines).[7][8][9] These reactions allow for the introduction of a vast array of aryl, alkyl, alkynyl, and amino substituents, providing rapid access to diverse chemical libraries.[9][10]
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Nucleophilic Aromatic Substitution (SₙAr): The activated C2-Br bond can be displaced by strong nucleophiles. This provides a direct route to introduce functionalities like thiols, alkoxides, and amines.[11] The reaction proceeds via an addition-elimination mechanism, facilitated by the ability of the heterocyclic ring to stabilize the intermediate negative charge.[12][13]
The diagram below illustrates the primary synthetic pathways emanating from the C2-bromo position.
Caption: Key synthetic transformations of 2-Bromo-5-methylbenzo[d]thiazole.
Step-by-Step Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general methodology for the Suzuki-Miyaura coupling reaction, a cornerstone of modern synthetic chemistry for C-C bond formation.[14]
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Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-Bromo-5-methylbenzo[d]thiazole (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03-0.05 eq.).
-
Solvent and Base Addition: Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water. Add a suitable base, such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Reaction Execution: Heat the reaction mixture with vigorous stirring. Reaction temperatures typically range from 80-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-methylbenzo[d]thiazole.
Potential Applications in Drug Discovery and Materials Science
The benzothiazole scaffold is a "privileged structure" known for a wide spectrum of pharmacological activities.[3][15] By functionalizing 2-Bromo-5-methylbenzo[d]thiazole, researchers can explore novel derivatives for various therapeutic areas.
-
Anticancer Agents: Many 2-substituted benzothiazoles have demonstrated potent and selective anticancer activity.[16] The ability to introduce diverse aryl groups at the 2-position via cross-coupling makes this an attractive starting point for developing new kinase inhibitors or cytotoxic agents.
-
Antimicrobial Agents: The benzothiazole nucleus is found in compounds with significant antibacterial and antifungal properties.[6][15] Novel derivatives can be synthesized and screened against various pathogens, including drug-resistant strains.
-
Neuroprotective Agents: As evidenced by Riluzole, benzothiazoles can modulate neurological pathways.[2] Derivatives of 2-Bromo-5-methylbenzo[d]thiazole could be investigated for activity against neurodegenerative diseases like Alzheimer's and Parkinson's.[2]
-
Materials Science: Benzothiazole-containing compounds are used as dyes and in the production of polymers with enhanced thermal stability.[5] The rigid, aromatic structure can be incorporated into organic electronics and fluorescent probes.
Safety and Handling
-
Hazard Classification: Expected to be harmful if swallowed, in contact with skin, or if inhaled.[18] May cause skin and serious eye irritation.[19][20]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[21] All handling should be performed in a well-ventilated fume hood.[20]
-
Handling: Avoid breathing dust, fumes, or vapor.[18] Prevent contact with skin and eyes.[20] Keep away from strong oxidizing agents.[20]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[18]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[20]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[20]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[17]
-
Conclusion
2-Bromo-5-methylbenzo[d]thiazole is a strategically important synthetic intermediate. Although direct data is sparse, a comprehensive understanding of its properties and reactivity can be confidently extrapolated from its isomers and related benzothiazole compounds. Its key feature is the activated C2-bromo substituent, which serves as a versatile handle for advanced synthetic modifications, particularly through palladium-catalyzed cross-coupling and nucleophilic substitution reactions. This adaptability makes it a valuable tool for medicinal chemists and material scientists aiming to develop novel, high-value compounds built upon the privileged benzothiazole scaffold.
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